Gabazine (also known as SR 95531) is a competitive antagonist of γ-aminobutyric acid type A (GABAA) receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is widely used in scientific research to investigate the role of GABAA receptors in various physiological and pathological processes. Gabazine acts by binding to the GABAA receptor at the same site as the endogenous agonist, γ-aminobutyric acid (GABA), but without activating the receptor. [, , , , , ] This binding prevents GABA from binding and activating the receptor, thereby blocking its inhibitory effects. [, , , , , , , , ] Gabazine exhibits high potency and selectivity for GABAA receptors, making it a valuable tool for studying GABAergic neurotransmission. [, , , , , , ]
Gabazine, also known as SR-95531, is a potent antagonist of the gamma-aminobutyric acid type A (GABA) receptor. It is primarily used in scientific research to study the GABAergic system, which plays a crucial role in inhibitory neurotransmission in the central nervous system. Gabazine is derived from the structure of GABA and is characterized by its ability to block the effects of GABA at its receptor sites, making it a valuable tool in neuropharmacology.
Gabazine is classified as a synthetic compound, specifically a pyridazine derivative. It is produced through chemical synthesis rather than being derived from natural sources. The compound has been widely studied for its pharmacological properties and potential applications in neuroscience.
The synthesis of gabazine typically involves several steps:
Recent methods have optimized this process, allowing for high yields (up to 73%) and reduced reaction times through techniques such as microwave-enhanced synthesis .
Gabazine's molecular structure can be described as follows:
Gabazine primarily acts through competitive antagonism at GABA receptors. Upon binding to these receptors, it prevents GABA from exerting its inhibitory effects on neuronal excitability. The interactions involve hydrogen bonding and cation-π interactions with specific amino acid residues within the receptor binding site .
Gabazine functions by blocking the GABA receptor, which is responsible for mediating inhibitory neurotransmission in the brain. When GABA binds to its receptor, it typically induces hyperpolarization of neurons, reducing their excitability. Gabazine's antagonistic action inhibits this process, leading to increased neuronal activity. This mechanism has been utilized in various studies to investigate the role of GABAergic signaling in different physiological and pathological conditions .
Gabazine is extensively used in scientific research, particularly in studies related to:
Gabazine (SR-95531) is a pyridazinyl-GABA derivative that acts as a high-affinity competitive antagonist at GABAA receptors. It binds reversibly to the GABA recognition site located at the β+/α– subunit interface in the extracellular domain, preventing GABA from opening the chloride channel [1] [4]. Cryo-EM studies confirm that gabazine's binding pocket involves residues α1-H102, α1-Y210, γ2-F77, and γ2-Y58, with hydrogen bonds formed via α1-S205 and α1-T207 stabilizing the complex [6].
Gabazine exhibits distinct subtype selectivity:
Its binding kinetics show rapid association (kon ≈ 5 × 107 M−1s−1) and slow dissociation (koff ≈ 0.05 s−1), enabling sustained receptor blockade [3]. Unlike benzodiazepines, gabazine does not bind to the transmembrane allosteric sites [6].
Table 1: Gabazine Binding Kinetics at GABAA Receptor Subtypes
Receptor Subtype | Ki (μM) | Primary Binding Site | Functional Consequence |
---|---|---|---|
α1β2γ2 | 0.1–0.2 | β+/α1– interface | Complete GABA blockade |
α2β3γ2 | 0.2–0.3 | β+/α2– interface | Complete GABA blockade |
α3β1γ2 | 0.3–0.5 | β+/α3– interface | Complete GABA blockade |
α5β2γ2 | 1.0–2.0 | β+/α5– interface | Partial GABA blockade |
ρ1 | >100 | N/A | No effect |
Although primarily competitive, gabazine influences channel gating through allosteric effects on open-state probability. Single-channel recordings reveal that gabazine reduces both the frequency of channel opening and mean open time by stabilizing the resting state conformation [1] [6]. Molecular dynamics simulations demonstrate that gabazine binding induces a ~5° rotation of the α1-subunit extracellular domain, tightening the β-α loop and restricting the conformational changes needed for pore dilation [6].
Notably, gabazine’s effects differ from classical negative allosteric modulators (e.g., DMCM):
Table 2: Gating Effects of Gabazine vs. Other GABAA Ligands
Parameter | Gabazine | Bicuculline | DMCM |
---|---|---|---|
Mean open time | ↓↓↓ (70% reduction) | ↓↓ (50% reduction) | ↓ (30% reduction) |
Opening frequency | ↓↓ (60% reduction) | ↓↓↓ (75% reduction) | ↔ |
Desensitization | No effect | Accelerates | Slows |
Single-channel conductance | No change | No change | ↓ at high concentrations |
Gabazine preferentially inhibits synaptic (phasic) GABAA receptors over extrasynaptic (tonic) receptors. This selectivity arises from subunit composition disparities:
In hippocampal circuits, 100 nM gabazine abolishes IPSCs (phasic inhibition) but only marginally reduces tonic currents (≤20% inhibition) [5]. Thalamocortical neurons show similar differential effects, where gabazine blocks >90% of synaptic GABA responses but spares δ-mediated tonic currents [8]. This pharmacological profile enables selective experimental dissection of inhibitory pathways:
graph LR A[Gabazine] --> B(Blocks synaptic αβγ receptors) A --> C(Partially blocks α5-containing extrasynaptic receptors) A --> D(Spares α4/6βδ receptors) B --> E[Disrupts phasic inhibition] C --> F[Moderate reduction in tonic inhibition] D --> G[Preserved tonic inhibition]
Gabazine’s pharmacological utility stems from its superior selectivity over classical GABAA antagonists:
vs. Bicuculline:
vs. Picrotoxinin:
Table 3: Selectivity Profiles of GABAA Antagonists
Property | Gabazine | Bicuculline | Picrotoxinin |
---|---|---|---|
GABA site competitive | Yes | Yes | No |
Channel pore blocker | No | No | Yes |
Binds ρ-containing GABAC | No | No | Yes |
Inhibits SK channels | No | Yes | No |
Blocks nAChRs | No | Yes | No |
MAO inhibition | No | No | No |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7